Cas no 84311-18-2 ((R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral β-hydroxy-α-methyl amino acid derivative, widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for peptide synthesis. The compound's stereocenter at the α-position and hydroxyl group at the β-position enable precise control over stereochemistry in complex molecule construction. It is particularly useful in the synthesis of bioactive compounds, including enzyme inhibitors and peptidomimetics, due to its structural rigidity and functional group versatility. High purity grades are available to meet stringent research requirements.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-18-2 structure
Product Name:(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS No:84311-18-2
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD02682596
CID:720699
PubChem ID:24749404
Update Time:2025-07-02

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-D-serine
    • Boc-(R)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-d-ser
    • Boc-D-alpha-methylserine
    • D-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-D-Serine
    • (R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-serine (ACI)
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • FWRXDSRYWWYTPD-SECBINFHSA-N
    • (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • F15084
    • Boc-2-Me-D-Ser-OH
    • MFCD02682596
    • A inverted exclamation mark-methyl-D-Ser
    • Boc-
    • SCHEMBL2129742
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • AB12259
    • N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH)
    • AS-47662
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • DTXSID30647169
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • AKOS016008624
    • 84311-18-2
    • N-(tert-Butoxycarbonyl)-2-methyl-D-serine
    • MDL: MFCD02682596
    • Inchi: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1
    • InChI Key: FWRXDSRYWWYTPD-SECBINFHSA-N
    • SMILES: N(C(=O)OC(C)(C)C)[C@](C)(CO)C(=O)O

Computed Properties

  • Exact Mass: 219.11067264g/mol
  • Monoisotopic Mass: 219.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 95.9Ų

Experimental Properties

  • Density: 1.207±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 115-117 °C (decomposition)
  • Solubility: Dissolution (46 g/l) (25 º C),
  • PSA: 95.86000
  • LogP: 0.73760

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Security Information

  • HazardClass:IRRITANT

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM220529-1g
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 97%
1g
$418 2021-06-09
Apollo Scientific
OR307056-500mg
N-Boc-alpha-methyl-D-serine
84311-18-2
500mg
£360.00 2023-08-31
Apollo Scientific
OR307056-1g
N-Boc-alpha-methyl-D-serine
84311-18-2 95%
1g
£436.00 2025-02-19
abcr
AB153924-1 g
N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH); .
84311-18-2
1 g
€654.00 2023-07-20
abcr
AB153924-250 mg
N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH); .
84311-18-2
250 mg
€246.90 2023-07-20
Chemenu
CM220529-1g
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-18-2 97%
1g
$536 2023-02-18
abcr
AB153924-250mg
N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH); .
84311-18-2
250mg
€252.00 2024-04-16
abcr
AB153924-1g
N-Boc-alpha-methyl-D-serine (Boc-D-aMeSer-OH); .
84311-18-2
1g
€146.40 2025-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-326431-100mg
Boc-D-alpha-methylserine,
84311-18-2
100mg
¥1399.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-326431A-1g
Boc-D-alpha-methylserine,
84311-18-2
1g
¥7626.00 2023-09-05

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Solvents: 1,4-Dioxane ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Solvents: 1,4-Dioxane ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 4

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
Reference
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Solvents: 1,4-Dioxane ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
2.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
4.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
5.1 Solvents: 1,4-Dioxane ;  overnight, rt
5.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Methanesulfonamide ,  Potassium osmate dihydrate ,  Potassium ferricyanide ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  rt → 0 °C; 6 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
3.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
5.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
6.1 Solvents: 1,4-Dioxane ;  overnight, rt
6.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Pyridine ;  reflux → 0 °C; overnight, rt
2.1 Reagents: Potassium carbonate ,  Methanesulfonamide ,  Potassium osmate dihydrate ,  Potassium ferricyanide ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  rt → 0 °C; 6 h, 0 °C; overnight, 0 °C → rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.3 Reagents: Acetyl chloride ;  0 °C; overnight, reflux
4.1 Reagents: Thionyl chloride Solvents: Carbon tetrachloride ;  overnight, reflux
5.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 2 d, 50 °C
6.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
7.1 Solvents: 1,4-Dioxane ;  overnight, rt
7.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84311-18-2)(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Order Number:A864146
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):617.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:84311-18-2)(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
A864146
Purity:99%
Quantity:1g
Price ($):617.0
Email